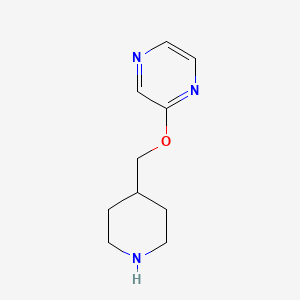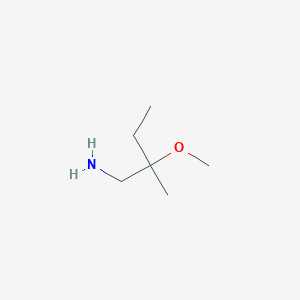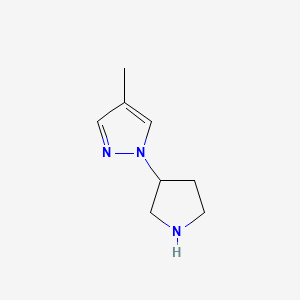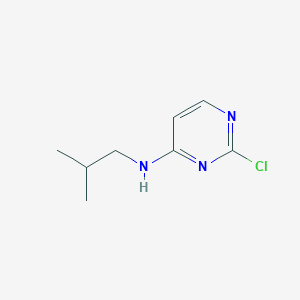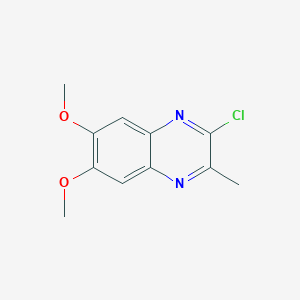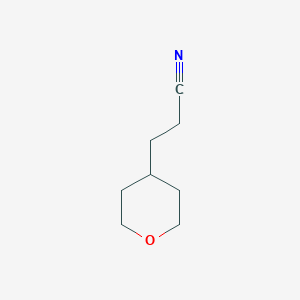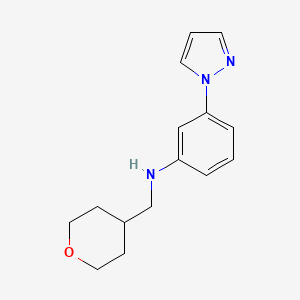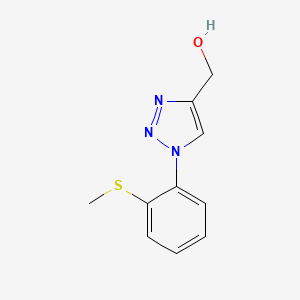
2-Methyl-6-(morpholin-2-yl)pyridin-4-ol dihydrochloride
Übersicht
Beschreibung
2-Methyl-6-(morpholin-2-yl)pyridin-4-ol dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2O2 . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 2-Methyl-6-(morpholin-2-yl)pyridin-4-ol dihydrochloride consists of a pyridine ring linked to a morpholine ring . The morpholine ring is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
The synthesis of compounds related to 2-Methyl-6-(morpholin-2-yl)pyridin-4-ol dihydrochloride has shown promise in the development of potent antimicrobials. Kumar, Sadashiva, and Rangappa (2007) demonstrated an efficient synthesis route for a molecule useful for synthesizing antimicrobials, including arecoline derivatives and phendimetrazine, through bromination and dehydration processes Kumar, Sadashiva, & Rangappa, 2007.
Synthetic Methodologies
In the realm of synthetic chemistry, the compound serves as a precursor or intermediate for the synthesis of novel heterocyclic compounds. Soliman, Khodairy, and Ahmed (2003) explored the synthesis of condensed pyridin-2(1H)-one and pyrimidine derivatives, highlighting the versatility of morpholine derivatives in constructing complex heterocycles Soliman, Khodairy, & Ahmed, 2003.
Development of Dopamine Receptor Antagonists
The synthesis of chiral alkoxymethyl morpholine analogs, as reported by Witt et al. (2016), has led to the identification of novel compounds acting as potent and selective dopamine D4 receptor antagonists. This discovery opens new avenues for therapeutic interventions targeting neurological disorders Witt et al., 2016.
Corrosion Inhibition
Morpholine derivatives have also found applications in materials science, particularly in corrosion inhibition. Jeeva, Prabhu, Boobalan, and Rajesh (2015) synthesized new Mannich bases incorporating morpholine and pyridine moieties, demonstrating their effectiveness as corrosion inhibitors for mild steel in acidic environments Jeeva, Prabhu, Boobalan, & Rajesh, 2015.
Eigenschaften
IUPAC Name |
2-methyl-6-morpholin-2-yl-1H-pyridin-4-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-7-4-8(13)5-9(12-7)10-6-11-2-3-14-10;;/h4-5,10-11H,2-3,6H2,1H3,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZFIBQNYIZQCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1)C2CNCCO2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(morpholin-2-yl)pyridin-4-ol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



